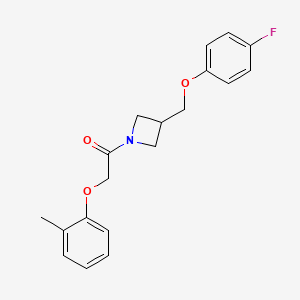
5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide, also known as BMF-2, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in research studies.
Scientific Research Applications
Synthesis and Antibacterial Activities
- 5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide has been synthesized and investigated for its antibacterial activities. A study by (Siddiqa et al., 2022) revealed that analogues of N-(4-bromophenyl)furan-2-carboxamide demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus.
Antiprotozoal Agents
- Compounds related to 5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide have been studied for their antiprotozoal properties. (Ismail et al., 2004) synthesized derivatives that showed potent in vitro and in vivo activities against Trypanosoma b.rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents.
Potential in Organic Chemistry
- The structural analogues of 5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide are utilized in organic chemistry for synthesizing various biologically active compounds. For instance, (Stephens et al., 2001) discussed the synthesis of deuterium-labelled furan derivatives, indicating the importance of these compounds in the development of new pharmaceuticals.
Synthesis of Polyesters
- The biobased rigid diol structure of 5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide-like compounds makes them valuable in polyester synthesis. (Jiang et al., 2014) demonstrated the enzymatic polymerization of such compounds with various diacid ethyl esters, creating novel biobased furan polyesters.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
For instance, it may undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
The compound may affect several biochemical pathways. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The compound might also participate in reactions at the benzylic position .
Result of Action
Based on its potential involvement in the protodeboronation of pinacol boronic esters, it could influence the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the temperature. For instance, the Suzuki–Miyaura coupling reaction, which the compound might undergo, is known to be influenced by such factors .
properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-19-11-6-4-3-5-10(11)13(20-2)9-17-15(18)12-7-8-14(16)21-12/h3-8,13H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCPUTYQPPNTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2769749.png)
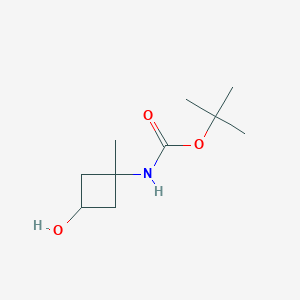
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2769756.png)
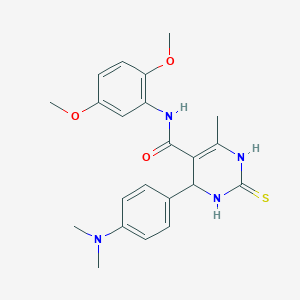
![2-(4-butoxyphenyl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2769759.png)
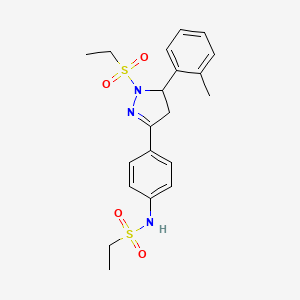
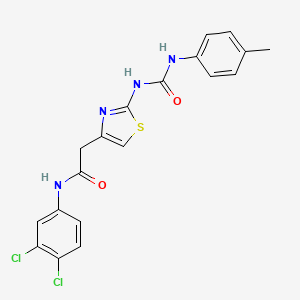

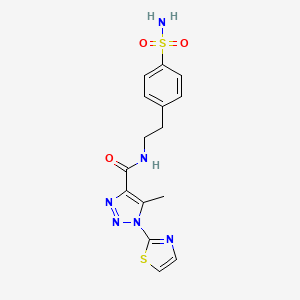
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)
